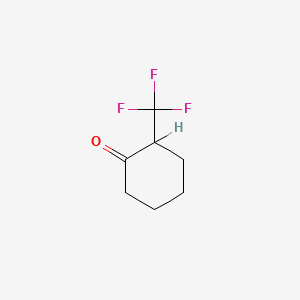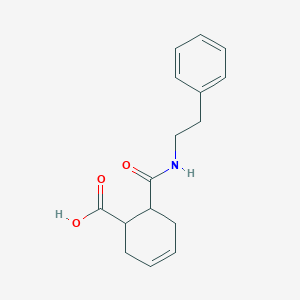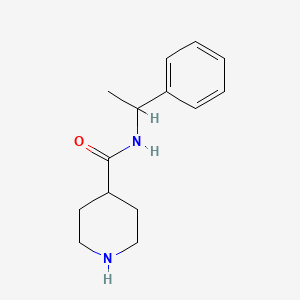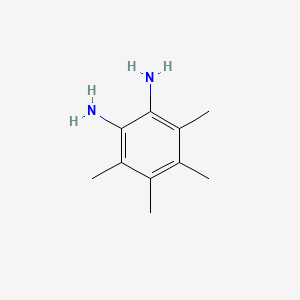
2-(Trifluoromethyl)cyclohexanone
Übersicht
Beschreibung
2-(Trifluoromethyl)cyclohexanone is a chemical compound with the empirical formula C7H9F3O . It has a molecular weight of 166.14 . The IUPAC name for this compound is 2-(trifluoromethyl)cyclohexan-1-one .
Synthesis Analysis
The synthesis of trifluoromethyl compounds can be challenging. A study mentions the synthesis of a similar compound, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, through a Mukaiyama Michael type reaction . Another report suggests that the synthesis of a related compound required 14 days, even with elevated temperature and pressure .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)cyclohexanone is represented by the SMILES notation FC(F)(F)C1CCCCC1=O . A study suggests that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)cyclohexanone is a liquid with a boiling point of 71°C to 73°C (12mmHg) . It has a molecular weight of 166.14 and a formula weight of 166.14 .Safety and Hazards
2-(Trifluoromethyl)cyclohexanone is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
The future directions for research on 2-(Trifluoromethyl)cyclohexanone and similar compounds could involve the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons . This is because the trifluoromethyl group is considered a useful structural motif in many biologically active molecules .
Wirkmechanismus
Target of Action
The primary targets of 2-(Trifluoromethyl)cyclohexanone are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the exploration of its potential applications .
Mode of Action
It’s known that cyclohexanones can undergo various reactions, including dehydrogenation . In the case of 2-(Trifluoromethyl)cyclohexanone, it may interact with its targets in a similar manner, leading to changes in the targets’ function or structure.
Biochemical Pathways
Cyclohexanones are known to be involved in several reactions, including dehydrogenative aromatization . This process could potentially affect various downstream effects, depending on the specific targets and cellular context.
Pharmacokinetics
A related compound, (2e,6e)-2,6-bis[(2-trifluoromethyl)benzylidene]cyclohexanone (c66), has shown improved chemical stability and potent pharmacokinetics . These properties, including synthetic accessibility, structural simplicity, and the presence of two reactive electrophilic centers, could potentially apply to 2-(Trifluoromethyl)cyclohexanone as well, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)cyclohexanone’s action are currently unknown due to the lack of research data
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380534 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclohexanone | |
CAS RN |
56734-74-8 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the trifluoromethyl group influence the photochemical reactivity of 2-(trifluoromethyl)cyclohexanone compared to 2-methylcyclohexanone?
A1: [, ] Replacing the methyl group in 2-methylcyclohexanone with a trifluoromethyl group in 2-(trifluoromethyl)cyclohexanone leads to significant changes in its photochemical behavior. The trifluoromethyl group enhances the formation of reduction products (2H- and RH- addition) when irradiated in the presence of hydrogen-donating solvents like cyclohexane or 2-propanol. It also promotes oxetane formation when irradiated in the presence of olefins like 2-methylpropene. In contrast, 2-methylcyclohexanone predominantly undergoes α-cleavage under these conditions. Interestingly, 2-(trifluoromethyl)cyclohexanone only exhibits α-cleavage in non-reducing solvents like benzene or tert-butyl alcohol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)






![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)

